1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Description

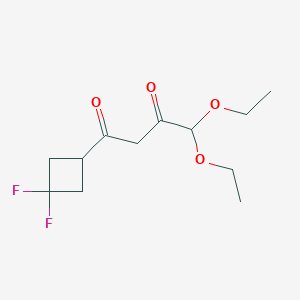

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a fluorinated diketone derivative featuring a 3,3-difluorocyclobutyl substituent and diethoxy groups at the 4-position. The difluorocyclobutyl group enhances rigidity and metabolic stability, while the diethoxy moieties may improve solubility compared to non-alkoxy-substituted analogs . Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging fluorine’s electronegativity to modulate reactivity and bioavailability.

Properties

Molecular Formula |

C12H18F2O4 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione |

InChI |

InChI=1S/C12H18F2O4/c1-3-17-11(18-4-2)10(16)5-9(15)8-6-12(13,14)7-8/h8,11H,3-7H2,1-2H3 |

InChI Key |

OOVDOGURUXMKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)CC(=O)C1CC(C1)(F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors

Attachment of the Diethoxybutane Moiety: The diethoxybutane group is introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: Alkyl halides, NaH, KOtBu

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Functionalized derivatives with amines, thiols, etc.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Investigated for its potential as a bioactive compound. The fluorinated cyclobutyl ring can interact with biological targets, leading to potential therapeutic applications.

Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a candidate for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with molecular targets through the fluorinated cyclobutyl ring. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

- The target compound’s 2 F atoms balance these effects.

- Ring Systems : Cyclobutyl (target) vs. cyclopropyl () rings influence steric strain and conformational flexibility. Cyclobutane’s larger ring may improve thermal stability.

- Alkoxy vs. Fluorinated Substituents : The diethoxy groups in the target compound likely enhance solubility compared to trifluoro (e.g., ) or benzodioxolyl () analogs.

Biological Activity

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a synthetic compound with the CAS number 2639417-63-1. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. The following sections will detail its biological activity, including relevant studies and findings.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence metabolic pathways and cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diketones have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential in this area.

Anticancer Properties

Research into diketones has revealed their potential as anticancer agents. The structural features of this compound may contribute to apoptosis induction in cancer cells. A study on similar compounds demonstrated significant cytotoxic effects on tumor cell lines, indicating a possible pathway for therapeutic applications.

Enzyme Inhibition

Enzyme inhibition is another area where diketones have shown promise. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes. This inhibition could lead to alterations in cell proliferation and survival rates.

Study 1: Antimicrobial Efficacy

A study conducted on diketone derivatives found that several exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy, revealing that certain structural modifications increased potency.

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| Diketone A | 15 mm | E. coli |

| Diketone B | 20 mm | S. aureus |

| Diketone C | 18 mm | P. aeruginosa |

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, the cytotoxic effects of diketones were evaluated using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds could induce apoptosis at micromolar concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Diketone A | 10 µM | HeLa |

| Diketone B | 5 µM | MCF-7 |

| Diketone C | 15 µM | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.